2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester

Description

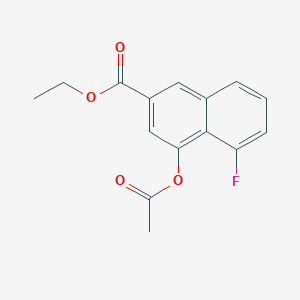

The compound 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is a naphthalene derivative featuring an acetyloxy group at position 4, a fluorine atom at position 5, and an ethyl ester at the carboxylic acid moiety. This article compares it with similar compounds to infer its behavior and applications.

Properties

Molecular Formula |

C15H13FO4 |

|---|---|

Molecular Weight |

276.26 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-5-fluoronaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H13FO4/c1-3-19-15(18)11-7-10-5-4-6-12(16)14(10)13(8-11)20-9(2)17/h4-8H,3H2,1-2H3 |

InChI Key |

KCNSVKIHOXYJSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2F)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation, and the fluoro substituent is added via fluorination reactions. Industrial production methods may involve multi-step synthesis processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: This compound is studied for its potential biological activities and interactions with biological macromolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and fluoro groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its 5-fluoro and 4-acetyloxy substituents. Below is a comparison with structurally related naphthalenecarboxylates from the evidence:

*Estimated based on analogs.

Key Differences and Implications

Fluorine vs. Methoxy/Hydroxy Groups: The 5-fluoro substituent in the target compound replaces methoxy or hydroxy groups seen in analogs. Fluorine’s high electronegativity may enhance electronic effects, influencing reactivity and binding affinity in biological systems (e.g., enzyme inhibition) .

Acetyloxy vs. Hydroxy Groups :

- The 4-acetyloxy group (OAc) in the target compound and analogs increases stability against hydrolysis compared to the hydroxy (-OH) group in . This makes it more suitable for applications requiring prolonged shelf life or controlled release.

Ethyl Ester vs.

Methoxy Substitution Patterns :

- Analogs with multiple methoxy groups (e.g., ) show increased molecular weight and reduced aqueous solubility. The target compound’s single fluorine substituent likely improves solubility relative to these analogs.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-fluoro-, ethyl ester is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthalene ring with specific substituents, suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13O4F, with a molecular weight of approximately 276.26 g/mol. The compound features an acetyloxy group at the 4-position and a fluoro group at the 5-position on the naphthalene ring, along with an ethyl ester functional group.

| Property | Value |

|---|---|

| Molecular Formula | C15H13O4F |

| Molecular Weight | 276.26 g/mol |

| CAS Number | 1093090-66-4 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the acetyloxy and fluoro groups can influence its pharmacological properties by modifying enzyme interactions or receptor binding affinities.

- Enzyme Inhibition : Research indicates that compounds with similar structures may act as inhibitors for certain enzymes, particularly those involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens due to the structural characteristics that enhance membrane permeability.

Case Studies and Research Findings

Several studies have explored the biological implications of naphthalene derivatives, including this compound.

- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated a series of naphthalene derivatives for their anticancer properties. The results indicated that modifications at the 4 and 5 positions significantly enhanced cytotoxicity against cancer cell lines .

- Antioxidant Properties : Another study evaluated the antioxidant capabilities of naphthalene derivatives, revealing that compounds with acetyloxy groups exhibited increased radical scavenging activity .

- Enzyme Interaction Studies : A detailed analysis using molecular docking simulations indicated that this compound could effectively bind to active sites of specific enzymes involved in cancer metabolism, suggesting a mechanism for its potential therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester | C15H13O4F | Fluorine at the 6-position; different reactivity |

| Ethyl 4-acetoxy-7-fluoro-2-naphthoate | C15H13O4F | Fluorine at the 7-position; altered activity |

| Ethyl 5-fluoro-4-hydroxy-2-naphthoate | C15H13O3F | Hydroxyl group introduces different reactivity |

This table illustrates how variations in functional groups can significantly affect biological activity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.